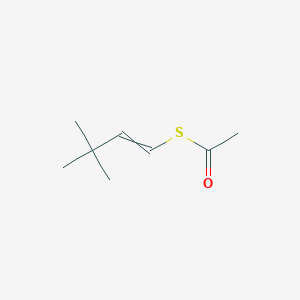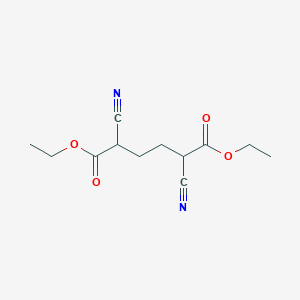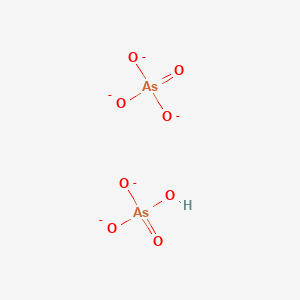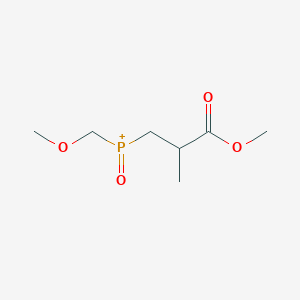
(Methoxymethyl)(3-methoxy-2-methyl-3-oxopropyl)oxophosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methoxymethyl)(3-methoxy-2-methyl-3-oxopropyl)oxophosphanium is a complex organophosphorus compound with the molecular formula C7H14O4P+. This compound features a methoxymethyl group and a 3-methoxy-2-methyl-3-oxopropyl group attached to an oxophosphanium ion. The presence of multiple functional groups makes it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methoxymethyl)(3-methoxy-2-methyl-3-oxopropyl)oxophosphanium typically involves the reaction of appropriate phosphonium salts with methoxymethyl and 3-methoxy-2-methyl-3-oxopropyl precursors. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial during production due to the reactivity of the involved chemicals.
Chemical Reactions Analysis
Types of Reactions
(Methoxymethyl)(3-methoxy-2-methyl-3-oxopropyl)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxophosphanium ion to phosphine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Methoxymethyl)(3-methoxy-2-methyl-3-oxopropyl)oxophosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in biochemical studies involving phosphorylation reactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Methoxymethyl)(3-methoxy-2-methyl-3-oxopropyl)oxophosphanium involves its interaction with molecular targets through its functional groups. The methoxy and oxophosphanium groups can participate in various chemical reactions, influencing biological pathways and chemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methoxymethylphosphonium salts: Similar in structure but may lack the 3-methoxy-2-methyl-3-oxopropyl group.
Phosphine oxides: Compounds with similar phosphorus-oxygen bonds but different substituents.
Methoxy-substituted phosphines: Share the methoxy group but differ in other functional groups.
Uniqueness
(Methoxymethyl)(3-methoxy-2-methyl-3-oxopropyl)oxophosphanium is unique due to its combination of methoxymethyl and 3-methoxy-2-methyl-3-oxopropyl groups attached to an oxophosphanium ion. This unique structure allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
64487-34-9 |
|---|---|
Molecular Formula |
C7H14O4P+ |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
methoxymethyl-(3-methoxy-2-methyl-3-oxopropyl)-oxophosphanium |
InChI |
InChI=1S/C7H14O4P/c1-6(7(8)11-3)4-12(9)5-10-2/h6H,4-5H2,1-3H3/q+1 |
InChI Key |
AONVJSPFJADHBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[P+](=O)COC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


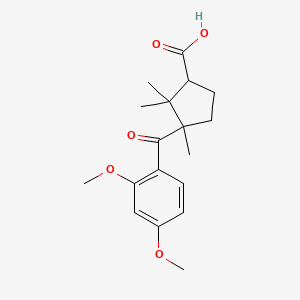
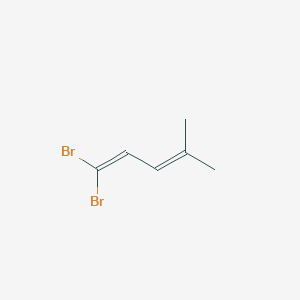
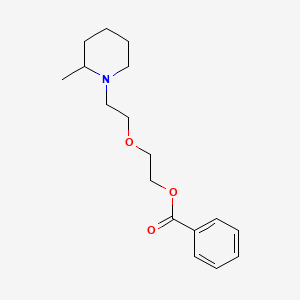
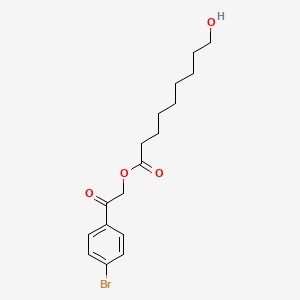
![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetic acid](/img/structure/B14504409.png)
![2-[(2-Chloroethyl)amino]ethyl octadec-9-enoate](/img/structure/B14504412.png)
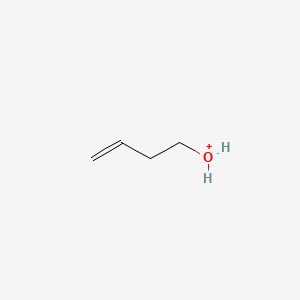
![Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14504434.png)


